molecular formula C20H18ClFN2O2S2 B2859141 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide CAS No. 1207050-42-7

2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide

Cat. No. B2859141
CAS RN: 1207050-42-7
M. Wt: 436.94
InChI Key: BNXGSVJWDUBFAU-UHFFFAOYSA-N
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Description

2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide, also known as CPTH2, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research demonstrates the synthesis of sulfide and sulfone derivatives of thiazole compounds, including structures similar to the queried compound, to assess their antimicrobial efficacy against various bacteria and fungi. These studies highlight the potential of thiazole derivatives as promising antimicrobial agents, showing significant activity against Gram-negative and Gram-positive bacteria, as well as fungi like Aspergillus niger and Candida albicans (Badiger et al., 2013).

Antiproliferative Properties

Further investigations into thiazole derivatives have explored their antiproliferative activities, particularly against various cancer cell lines. A study involving the synthesis of pyridine-linked thiazole hybrids revealed promising anticancer activities, particularly against liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines. This research underscores the potential therapeutic applications of thiazole derivatives in cancer treatment (Alqahtani & Bayazeed, 2020).

Photochemical and Thermochemical Modeling

The photochemical and thermochemical properties of benzothiazolinone acetamide analogs, including compounds structurally related to the query, have been studied for their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies indicate good light harvesting efficiency (LHE) and favorable free energy of electron injection, suggesting their application in photovoltaic cells (Mary et al., 2020).

Structural Characterization and Chemical Reactions

Research into the synthesis and characterization of imines and thiazolidinones from chlorophenoxyacetamide derivatives showcases the versatility of thiazole-based compounds in chemical synthesis. These studies provide insights into the structural aspects of these compounds and their potential antimicrobial properties (Fuloria et al., 2009).

properties

IUPAC Name

2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[2-(4-fluorophenoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O2S2/c21-15-3-1-2-14(10-15)12-27-20-24-17(13-28-20)11-19(25)23-8-9-26-18-6-4-16(22)5-7-18/h1-7,10,13H,8-9,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXGSVJWDUBFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NC(=CS2)CC(=O)NCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide

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